molecular formula C10H6ClF3N2O B1452877 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline CAS No. 338739-38-1

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Numéro de catalogue: B1452877
Numéro CAS: 338739-38-1
Poids moléculaire: 262.61 g/mol
Clé InChI: FANUSBJPMOUXNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS 338739-38-1) is a high-purity quinazoline derivative offered as a key chemical intermediate for research and development. This compound features a quinazoline core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities . Quinazoline derivatives are extensively investigated for their potential in pharmaceutical development, particularly in oncology. Research indicates that these compounds can act through various mechanisms, such as inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase and inducing apoptosis, making them promising scaffolds for novel anticancer agents . Beyond oncology, the quinazoline core is also explored for developing novel antimicrobial, anti-inflammatory, and anti-malarial agents, highlighting its versatility in drug discovery . The specific substitution pattern on this quinazoline, including the chloro and trifluoromethyl groups, is designed to facilitate further synthetic modifications, allowing researchers to explore structure-activity relationships and create diverse compound libraries. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANUSBJPMOUXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase (AOX), which can metabolize the compound to produce quinazolinone. This interaction is significant as it can lead to nephrotoxicity, highlighting the importance of understanding its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazoline derivatives, including this compound, can impact tumor biology by promoting abnormal cell growth. This growth can spread to adjacent structures and other parts of the organism, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldehyde oxidase (AOX) results in the production of quinazolinone, which can cause nephrotoxicity. This binding interaction is crucial for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound can be stored at 4°C to maintain its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be less effective. Understanding the threshold effects and the compound’s toxicity at high doses is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase (AOX), which metabolizes the compound to produce quinazolinone. This interaction can affect metabolic flux and metabolite levels, making it essential to study its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is crucial for determining its efficacy and potential side effects.

Activité Biologique

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H6ClF3N2O
  • CAS Number : 338739-38-1

The presence of halogen atoms (chlorine and trifluoromethyl groups) in the structure enhances its biological activity by influencing electron density and steric effects, which are crucial for interactions with biological targets.

The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their ability to inhibit specific enzymes and receptors involved in various cellular processes.

1. Tyrosine Kinase Inhibition

Quinazolines have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival. The compound's structural modifications, such as the introduction of electron-withdrawing groups, enhance binding affinity to the EGFR active site, resulting in significant antiproliferative effects against cancer cell lines (IC50 values in the low micromolar range) .

2. Antitumor Activity

Research has demonstrated that quinazoline derivatives exhibit broad-spectrum antitumor activity. For instance, studies showed that compounds similar to this compound effectively inhibited the growth of various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that these compounds could induce apoptosis and inhibit tumor growth through multiple pathways .

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinazoline derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 0.1 μM. The mechanism involved the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .

Case Study 2: EGFR Inhibition

Another investigation focused on the inhibition of EGFR by this compound. Molecular docking studies revealed that this compound binds effectively to the ATP-binding site of EGFR, leading to a reduction in downstream signaling pathways associated with tumor growth and metastasis. This study highlighted its potential as a therapeutic agent for cancers characterized by overexpression of EGFR .

Biological Activity Summary Table

Activity Effect IC50 Value Cell Line
AntitumorInduces apoptosis~0.1 μMMCF7
EGFR InhibitionBlocks receptor activation~0.096 μMA549
CytotoxicityReduces cell viability0.5 μMHepG2

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties
Research indicates that 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline exhibits potential as an anticancer agent, particularly against bladder cancer. Quinazoline derivatives are being actively investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Studies suggest that compounds with similar structures can inhibit DNA repair mechanisms, which may enhance their effectiveness against cancer cells .

Antibacterial and Antiviral Activity
The compound has also shown promise as an antibacterial and antiviral agent. Its mechanism may involve the inhibition of critical enzymes necessary for pathogen survival. For instance, similar quinazoline derivatives have been found to target DNA repair enzymes like Werner helicase, suggesting a potential pathway for this compound in combating infections.

Organic Synthesis

Building Block in Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for developing new compounds. It can be utilized in various cyclization reactions to form more complex structures, including other quinazoline derivatives. The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for drug design and development .

Industrial Applications
The compound's stability and reactivity make it valuable in industrial applications where continuous flow reactors and advanced purification techniques are employed to optimize yields and purity during synthesis processes.

Interaction with Biomolecules

Biochemical Interactions
Studies have shown that this compound interacts with various biomolecules, influencing cellular processes such as gene expression and cell signaling pathways. Its interaction with enzymes like aldehyde oxidase can lead to metabolic transformations, which are crucial for understanding its therapeutic effects and toxicity profiles in biological systems.

Case Study 1: Anticancer Activity

A study conducted on quinazoline derivatives demonstrated that modifications at specific positions could enhance their anticancer activity. The presence of a trifluoromethyl group was found to significantly increase the potency of these compounds against bladder cancer cells, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Effects

Research exploring the antimicrobial properties of quinazolines indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound's mechanism involves disrupting bacterial cell wall synthesis.

Comparison with Related Compounds

Compound NameStructural FeaturesSimilarity
4-Chloro-7-methoxy-2-methylquinolineMethoxy and methyl substituents0.89
2-Chloro-4-(trifluoromethyl)quinolineTrifluoromethyl group0.87
4-ChloroquinazolineLacks trifluoromethyl group0.85
4-Chloro-2-methylquinazolineMethyl substitution at position 20.84
4-Chloro-7-fluoroquinolineFluoro instead of methoxy0.83

The table above illustrates how the unique combination of functional groups in this compound distinguishes it from related compounds, enhancing its reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinazoline Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline and analogous compounds:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities Reference
This compound (338739-38-1) 4-Cl, 6-OCH₃, 2-CF₃ C₁₀H₇ClF₃N₂O 262.62 Not reported Building block for pharmaceuticals, agrochemicals
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) 4-Cl, 2-(4-Cl-C₆H₄), 6-C≡CPh C₂₂H₁₃Cl₂N₂ 375.05 214–215 Sonogashira coupling product; potential kinase inhibitor
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (885277-38-3) 4-Cl, 2-(4-F-C₆H₄), 6-CH₃ C₁₅H₁₀ClFN₂ 272.70 Not reported Intermediate for bioactive molecules
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (959238-11-0) 4-Cl, 6-F, 2-CF₃ C₉H₃ClF₄N₂ 250.58 Not reported Antitubercular scaffold (MIC: 0.78–12.5 µg/mL)
4-Chloro-7-(trifluoromethyl)quinazoline (16499-65-3) 4-Cl, 7-CF₃ C₉H₄ClF₃N₂ 224.59 Not reported Positional isomer with altered electronic effects
Key Observations:

Substituent Effects on Reactivity :

  • The -CF₃ group at position 2 (target compound) increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to compounds with aryl or methyl groups at position 2 (e.g., 4c and 885277-38-3) .
  • Methoxy (-OCH₃) at position 6 improves solubility compared to fluoro (-F) in 959238-11-0, which is more electronegative and may enhance metabolic stability .

Biological Activity :

  • Fluorinated derivatives (e.g., 959238-11-0) exhibit potent antitubercular activity due to fluorine’s ability to penetrate lipid membranes .
  • The phenylethynyl group in 4c enhances π-stacking interactions in kinase inhibitors .

Méthodes De Préparation

Starting Materials and Initial Ring Formation

A common approach begins with 3,4-dihalogenated benzoic acid derivatives or esters, which undergo nitration, reduction, and cyclization to form 6,7-dihalogen quinazoline-4-one intermediates. This is exemplified in patent CN103159685A, where 3,4-dihalogen benzoic acid or esters are converted to 6,7-dihalogen quinazoline-4-ones via nitration, reduction, and ring closure reactions.

Chlorination at Position 4

The 6,7-dihalogen quinazoline-4-one intermediate is subjected to chlorination to introduce the chlorine atom at position 4, generating 4-chloro-6,7-dihalogen quinazoline intermediates. This chlorination step is typically carried out using reagents such as phosphorus oxychloride (POCl3) under controlled temperature conditions to ensure selectivity.

Methoxylation (Etherification) at Position 6

Subsequent etherification involves nucleophilic substitution of the halogen (usually bromine or chlorine) at position 6 with methoxy groups. This is achieved by reacting the intermediate with methanol or ethylene glycol monomethyl ether under basic or catalytic conditions to form the 6-methoxy substituent. The patent CN103159685A outlines the use of ethylene glycol monomethyl ether for etherification, enhancing atom economy and selectivity.

Introduction of Trifluoromethyl Group at Position 2

The trifluoromethyl group is introduced at position 2 typically via the use of trifluoromethylating agents such as trifluoromethyl iodide, trifluoromethyltrimethylsilane (TMSCF3), or via metal-catalyzed trifluoromethylation reactions. Although specific methods for this exact compound are less detailed in the patents reviewed, literature on quinazoline derivatives suggests that the trifluoromethyl group can be introduced either before or after ring closure depending on the synthetic route chosen.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Nitration Electrophilic aromatic substitution Mixed acid (HNO3/H2SO4), 0–5°C 80–90 Controlled temperature to avoid over-nitration
Reduction Catalytic hydrogenation or chemical Pd/C, H2 or Fe/HCl 85–95 Converts nitro to amine
Cyclization Ring closure Amide formation conditions, heat 75–85 Formation of quinazoline-4-one
Chlorination Electrophilic substitution POCl3, reflux 70–80 Introduces chlorine at position 4
Etherification Nucleophilic substitution Ethylene glycol monomethyl ether, base 65–75 Methoxylation at position 6
Trifluoromethylation Radical or nucleophilic CF3I or TMSCF3, Cu or Pd catalyst 60–80 Introduces trifluoromethyl at position 2

Research Findings and Optimization Notes

  • The sequence of chlorination and methoxylation is critical; chlorination at position 4 must precede methoxylation at position 6 to avoid side reactions and ensure regioselectivity.
  • Use of ethylene glycol monomethyl ether as the methoxylation agent improves atom economy and selectivity compared to direct methanol substitution.
  • Trifluoromethylation reactions require careful catalyst choice and inert atmosphere to prevent decomposition of reagents and to maximize yield.
  • Industrial scalability benefits from the use of readily available starting materials such as 3,4-dihalogen benzoic acids and optimized reaction conditions that minimize purification steps.

Summary Table of Preparation Methods

Preparation Step Key Intermediate Reagents/Conditions Outcome/Function
1. Nitration 3,4-Dihalogen benzoic acid HNO3/H2SO4, low temp Nitro-substituted benzoic acid
2. Reduction Nitro compound Pd/C, H2 or Fe/HCl Amino-substituted benzoic acid
3. Cyclization Amino benzoic acid Heat, amide formation Quinazoline-4-one
4. Chlorination Quinazoline-4-one POCl3, reflux 4-Chloroquinazoline intermediate
5. Methoxylation 4-Chloroquinazoline Ethylene glycol monomethyl ether, base 6-Methoxy substitution
6. Trifluoromethylation 6-Methoxy-4-chloroquinazoline CF3 source, catalyst, inert atmosphere 2-(Trifluoromethyl) substitution

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline?

  • Methodological Answer : Multi-step synthesis routes involving chlorination and methoxylation are common. For example, highlights a 11-step synthesis of a related quinazoline derivative with 2–5% yield. To improve efficiency:

  • Optimize reaction conditions (e.g., temperature, solvent polarity).
  • Use catalysts like Nb₂O₅ for regioselective substitutions (as demonstrated in Pudovick reactions ).
  • Employ orthogonal protecting groups to minimize side reactions during trifluoromethylation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, chloro at C4) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₀H₇ClF₃N₂O requires exact mass 270.01 g/mol).
  • XRD : Single-crystal X-ray diffraction to resolve steric effects of the trifluoromethyl group (see for analogous quinazoline structural analysis ).

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer :

  • The trifluoromethyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution .
  • For biological assays, use co-solvents like PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .

Advanced Research Questions

Q. What are the mechanistic insights into the trifluoromethyl group’s electronic effects on reactivity?

  • Methodological Answer :

  • The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions. Computational studies (DFT) can map charge distribution at C2 and C4 positions .
  • Kinetic studies using Hammett plots correlate substituent effects with reaction rates (e.g., σₚ values for -CF₃ = +0.54) .

Q. How can crystallography resolve hydrogen-bonding interactions in derivatives?

  • Methodological Answer :

  • Single-crystal XRD (e.g., ) reveals intermolecular hydrogen bonds between methoxy oxygen and adjacent N-H groups, stabilizing the lattice .
  • Synchrotron radiation improves resolution for detecting weak interactions (e.g., C–H···F contacts in trifluoromethylated analogs) .

Q. What strategies validate structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer :

  • Replace the methoxy group with bulkier alkoxy substituents to probe steric effects on ATP-binding pockets (e.g., ’s piperidinyl methoxy analog ).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Q. How to address contradictory bioactivity data in Gram-negative vs. Gram-positive bacteria?

  • Methodological Answer :

  • Perform permeability assays (e.g., EtBr accumulation) to assess efflux pump resistance in Gram-negative strains .
  • Modify the chloro substituent to a zwitterionic group (e.g., -NHCOCH₃) to enhance membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.